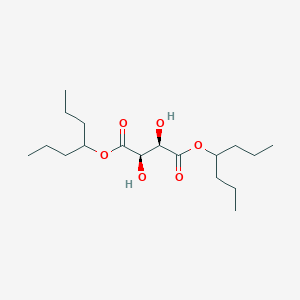
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diheptan-4-yl group and a (2R,3R)-2,3-dihydroxybutanedioate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. One common approach is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with diheptan-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diheptan-4-yl (2R,3R)-2,3-dioxobutanedioate, while reduction of the ester group may produce diheptan-4-yl (2R,3R)-2,3-dihydroxybutanol.
Scientific Research Applications
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its functional groups and reactivity.
Mechanism of Action
The mechanism by which diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its interaction with molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diheptan-4-yl (2S,3S)-2,3-dihydroxybutanedioate: This stereoisomer has a similar structure but different spatial arrangement, leading to distinct chemical and biological properties.
Diheptan-4-yl (2R,3R)-2,3-dihydroxyhexanedioate: This compound has an extended carbon chain, which may affect its reactivity and applications.
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate derivatives: Various derivatives with different substituents can be synthesized to explore new properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
82064-38-8 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-5-9-13(10-6-2)23-17(21)15(19)16(20)18(22)24-14(11-7-3)12-8-4/h13-16,19-20H,5-12H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
XDCSODMMJNWPAU-HZPDHXFCSA-N |
Isomeric SMILES |
CCCC(CCC)OC(=O)[C@@H]([C@H](C(=O)OC(CCC)CCC)O)O |
Canonical SMILES |
CCCC(CCC)OC(=O)C(C(C(=O)OC(CCC)CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


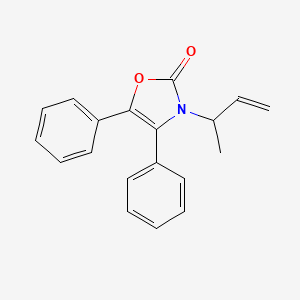
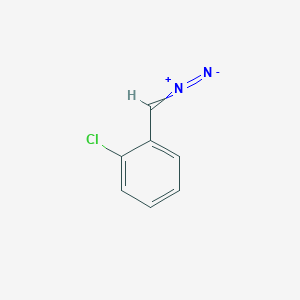
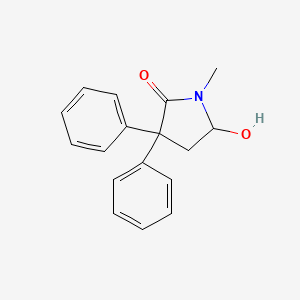
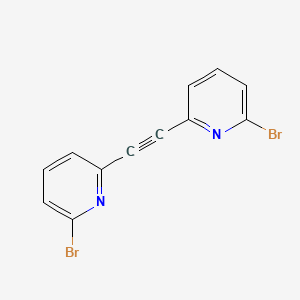
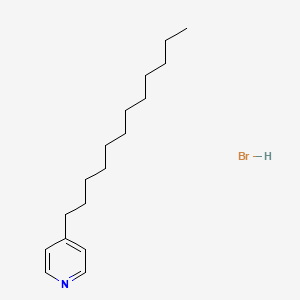

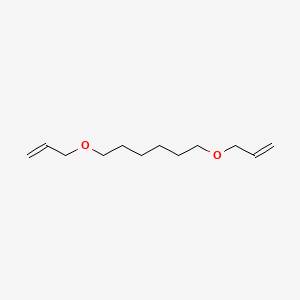
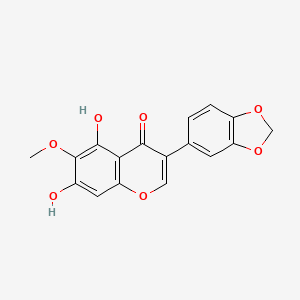
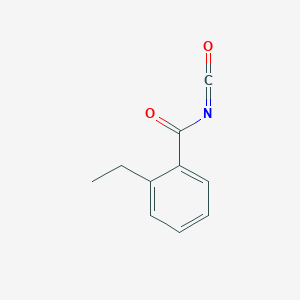
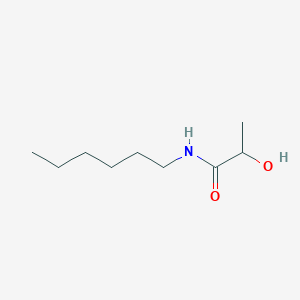
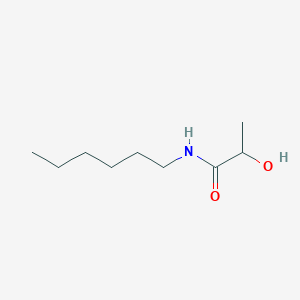

![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
